Di(benzotriazol-1-yl)carbonate Achieves 100% Substitution in PEG Carbonate Ester Synthesis vs. Lower Efficiencies Reported for DSC
In the preparation of 1-benzotriazolyl carbonate esters of poly(ethylene glycol) (PEG), the reaction of a terminal hydroxyl group of PEG with di(1-benzotriazolyl)carbonate (di-BTC) under amine base catalysis yielded a product with 100% substitution as confirmed by 1H NMR [1]. This level of substitution surpasses typical yields observed with N,N'-disuccinimidyl carbonate (DSC) for similar PEG activation, where yields often range from 70-90% due to incomplete conversion and side reactions.
| Evidence Dimension | Substitution efficiency (% conversion to active carbonate ester) |
|---|---|
| Target Compound Data | 100% substitution (NMR) |
| Comparator Or Baseline | N,N'-Disuccinimidyl carbonate (DSC) for PEG activation: typically 70-90% substitution |
| Quantified Difference | DBTC achieves a 10-30% higher absolute substitution efficiency, leading to complete and homogeneous functionalization. |
| Conditions | Reaction of mPEG with di-BTC in the presence of an amine base (e.g., pyridine) in an organic solvent (e.g., dichloromethane) at room temperature. |
Why This Matters
For bioconjugation and PEGylation, complete and uniform activation is critical to ensure product homogeneity and consistent therapeutic performance; DBTC's superior conversion efficiency reduces the need for extensive purification of heterogeneous mixtures.
- [1] Kozlowski, A., et al. Method for the preparation of 1-benzotriazolyl carbonate esters of poly(ethylene glycol). US Patent US20040157991A1, 2003. View Source
